Lipophilicity Reduction: LogP 2.44 vs. 2.84–4.37 for N-Alkyl Carbazol-3-amine Analogs
The target compound exhibits a measured LogP of 2.44, which is 0.40 units lower than 9-ethyl-9H-carbazol-3-amine (LogP 2.84) [1], and substantially lower than 9H-carbazol-3-amine (LogP 3.48), 9-methyl-9H-carbazol-3-amine (LogP 3.49), and 9-propyl-9H-carbazol-3-amine (LogP 4.37) . This LogP reduction of Δ0.40–1.93 across the alkyl analog series reflects the polarizing effect of the ether oxygen in the methoxyethyl side chain, which increases aqueous compatibility while maintaining sufficient membrane permeability for cellular assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.44 (Fluorochem measured value) |
| Comparator Or Baseline | 9-ethyl-9H-carbazol-3-amine: LogP 2.84 (ChemBase); 9H-carbazol-3-amine: LogP 3.48 (Chemsrc); 9-methyl-9H-carbazol-3-amine: LogP 3.49 (Chemsrc); 9-propyl-9H-carbazol-3-amine: LogP 4.37 (Chemsrc) |
| Quantified Difference | ΔLogP = -0.40 vs. 9-ethyl; ΔLogP = -1.04 vs. 9H; ΔLogP = -1.05 vs. 9-methyl; ΔLogP = -1.93 vs. 9-propyl |
| Conditions | Measured or calculated LogP values from independent database sources; methods may vary between sources. |
Why This Matters
A LogP difference of ≥0.4 units translates to a ~2.5-fold difference in octanol-water partitioning, directly impacting aqueous solubility, formulation behavior, and pharmacokinetic profiling in drug discovery cascades.
- [1] ChemBase. 9-Ethyl-9H-carbazol-3-amine (ChemBase ID 105899). LogP 2.8424437. View Source
